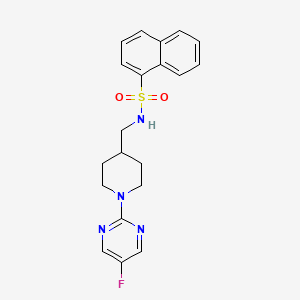
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C20H21FN4O2S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been found to target the jak2 protein . Jak2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, resulting in cell proliferation, survival, and differentiation .
Mode of Action
Compounds with similar structures have been found to inhibit jak2, thereby preventing the activation of downstream signaling pathways . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on Jak2 signaling for growth .
Biochemical Pathways
The compound is likely to affect the Jak-STAT signaling pathway, given its potential inhibition of Jak2 . The Jak-STAT pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be a decrease in cell proliferation and survival, particularly in cells that are dependent on Jak2 signaling for growth . This could potentially make the compound useful in the treatment of diseases characterized by abnormal cell growth, such as certain types of cancer .
生物活性
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluoropyrimidine moiety: Enhances biological activity and metabolic stability.
- Piperidine ring: Contributes to binding affinity with biological targets.
- Naphthalene sulfonamide group: Potentially involved in various interactions with proteins and nucleic acids.
Biological Activity
This compound exhibits several biological activities:
- Antitumor Activity: Studies have indicated that compounds with similar structures inhibit tumor cell proliferation. For example, fluorinated pyrimidines have shown effectiveness against various cancer cell lines by disrupting nucleic acid synthesis and function .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests suggest that it may inhibit bacterial growth, potentially through interference with bacterial metabolic pathways.
- Anti-inflammatory Effects: Research indicates that similar sulfonamide compounds can modulate inflammatory responses, possibly by inhibiting specific signaling pathways involved in inflammation .
The mechanisms through which this compound exerts its effects are still under investigation but may include:
- Inhibition of Enzymatic Activity: The fluoropyrimidine component may interact with enzymes critical for nucleotide synthesis, thereby inhibiting cancer cell proliferation.
- Binding to Receptors: The piperidine and naphthalene moieties may facilitate binding to specific receptors or proteins, modulating their activity and leading to biological effects.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes:
- Synthesis of 5-Fluoropyrimidine: Achieved through fluorination processes.
- Formation of Piperidine Derivative: Involves nucleophilic substitution reactions.
- Attachment of Naphthalene Sulfonamide Group: This final step incorporates the sulfonamide functionality, crucial for biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
属性
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c21-17-13-22-20(23-14-17)25-10-8-15(9-11-25)12-24-28(26,27)19-7-3-5-16-4-1-2-6-18(16)19/h1-7,13-15,24H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOFUHCQISGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














